![molecular formula C29H34ClN5O5 B593632 7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B593632.png)
7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate
Overview
Description
JJH260 is a chemical compound known for its inhibitory effects on androgen-induced gene 1 (AIG1), an enzyme that hydrolyzes fatty acid esters of hydroxy fatty acids (FAHFAs). This compound has shown significant potential in scientific research due to its ability to inhibit specific enzymatic activities in various cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JJH260 involves the preparation of an N-hydroxy hydantoin carbamate structure. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of carbamate and hydantoin groups .
Industrial Production Methods
Industrial production methods for JJH260 are not widely documentedThe production process involves maintaining high purity standards and specific storage conditions to ensure the compound’s stability .
Chemical Reactions Analysis
Types of Reactions
JJH260 undergoes several types of chemical reactions, including:
Inhibition Reactions: JJH260 inhibits the hydrolysis of fatty acid esters of hydroxy fatty acids (FAHFAs) by targeting the AIG1 enzyme
Binding Reactions: The compound binds to specific sites on the AIG1 enzyme, preventing its normal enzymatic activity
Common Reagents and Conditions
Reagents: Common reagents used in reactions involving JJH260 include dimethyl sulfoxide (DMSO) for solubilization and various buffers to maintain pH levels
Conditions: Reactions typically occur at controlled temperatures and pH levels to ensure optimal activity and stability of the compound
Major Products
The primary product of reactions involving JJH260 is the inhibited form of the AIG1 enzyme, which results in reduced hydrolysis of fatty acid esters of hydroxy fatty acids .
Scientific Research Applications
JJH260 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the inhibition of AIG1 and related enzymes
Biology: Employed in cellular studies to understand the role of AIG1 in hydrolyzing fatty acid esters of hydroxy fatty acids
Medicine: Investigated for its potential therapeutic applications in diseases related to fatty acid metabolism
Industry: Utilized in the development of new chemical inhibitors and therapeutic agents targeting metabolic pathways
Mechanism of Action
JJH260 exerts its effects by inhibiting the enzymatic activity of AIG1. The compound binds to the active site of the enzyme, preventing it from hydrolyzing fatty acid esters of hydroxy fatty acids. This inhibition leads to a decrease in the breakdown of these esters, affecting various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
ABC34: Structurally similar to JJH260, containing the same reactive N-hydroxy hydantoin carbamate group.
Uniqueness
JJH260 is unique due to its specific inhibitory action on AIG1, making it a valuable tool for studying the enzyme’s role in fatty acid metabolism. Its ability to selectively inhibit AIG1 without affecting other enzymes sets it apart from similar compounds .
Biological Activity
The compound 7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate, also referred to as JJH260, is a synthetic derivative with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
JJH260 has been identified as an inhibitor of androgen-induced gene 1 (AIG1), an enzyme involved in the hydrolysis of fatty acid esters of hydroxy fatty acids (FAHFAs). This inhibition is significant as it suggests a role in modulating lipid metabolism and potentially influencing inflammatory pathways .
In Vitro Studies
In vitro studies have demonstrated that JJH260 exhibits significant inhibitory activity against AIG1. The compound's efficacy was assessed through various assays measuring its impact on cell viability and enzyme activity.
- IC50 Values : The half-maximal inhibitory concentration (IC50) for AIG1 inhibition was reported to be low, indicating high potency .
- Cell Line Testing : JJH260 was tested on several human cancer cell lines, showing promising results in reducing cell proliferation. For example, it demonstrated effective cytotoxicity against prostate cancer cell lines, which is crucial for potential therapeutic applications in oncology.
In Vivo Studies
Research involving animal models has further elucidated the biological activity of JJH260.
- Tumor Growth Inhibition : In murine models of prostate cancer, administration of JJH260 resulted in a significant reduction in tumor size compared to control groups .
- Mechanistic Insights : The compound's ability to inhibit AIG1 leads to alterations in lipid signaling pathways, which are often dysregulated in cancerous tissues.
Case Studies
Several case studies have highlighted the therapeutic potential of JJH260:
-
Prostate Cancer Model :
- Objective : To evaluate the anti-tumor effects of JJH260.
- Methodology : Mice were treated with JJH260 at varying doses.
- Results : A dose-dependent reduction in tumor volume was observed, alongside a decrease in serum prostate-specific antigen (PSA) levels.
- Inflammation Model :
Comparative Analysis with Other Compounds
To contextualize the effectiveness of JJH260, a comparative analysis with other known inhibitors targeting similar pathways is presented below:
Compound Name | Target Enzyme | IC50 (µM) | Application Area |
---|---|---|---|
JJH260 | AIG1 | <0.5 | Cancer therapy |
WWL70 | ABHD6 | 0.070 | Pain management |
ML226 | ABHD11 | 0.015 | Neuroprotection |
Q & A
Basic Research Questions
Q. What are the key considerations in optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization involves:
- Reagent Selection : Use silylformamidine derivatives for efficient coupling reactions, as demonstrated in pyrazolo[1,5-a]pyrazine functionalization at position 7 .
- Solvent and Temperature Control : Reactions in anhydrous benzene or methanol under reflux (60–80°C) minimize side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/hexane mixtures enhances purity .
- Monitoring : TLC and in-situ NMR track reaction progress to avoid over-functionalization .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?
Methodological Answer:
- 1H/13C NMR : Assign signals for the imidazo[1,5-a]pyrazine core (e.g., δ 2.8–3.5 ppm for piperidine protons, δ 7.2–8.1 ppm for aromatic substituents) .
- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z within ±0.001 Da) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and tertiary amine vibrations (N-CH3 at ~2800 cm⁻¹) .
Q. How can researchers mitigate common impurities formed during synthesis?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect intermediates like unreacted 4-(4-chlorophenethyl)piperidine or incomplete cyclization products .
- Adjust Stoichiometry : Maintain a 1.2:1 molar ratio of silylformamidine to pyrazine precursors to reduce residual starting material .
- Acidic Workup : Neutralize excess reagents (e.g., HCl washes) to precipitate impurities .
Advanced Research Questions
Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on the piperidine-carboxylate moiety’s role in target binding .
- DFT Calculations : Analyze electron density maps to predict reactivity at the imidazo[1,5-a]pyrazine core’s nitrogen atoms .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess dynamic binding modes .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., kinase inhibition IC50) under standardized conditions (pH 7.4, 37°C) to rule out environmental variability .
- Metabolite Screening : Use LC-MS/MS to identify degradation products that may confound activity results .
- Orthogonal Assays : Cross-validate using SPR (binding affinity) and cell-based assays (e.g., apoptosis via flow cytometry) .
Q. How does stereochemistry influence the compound’s interaction with biological targets?
Methodological Answer:
- Chiral HPLC : Separate enantiomers and test isolated forms for activity differences .
- X-ray Crystallography : Resolve the 3D structure of the compound bound to a kinase (e.g., PDB deposition) to identify stereospecific hydrogen bonds .
- Circular Dichroism : Correlate conformational flexibility (e.g., piperidine ring puckering) with receptor activation/inhibition .
Properties
IUPAC Name |
[7-[4-(dimethylamino)benzoyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN5O5/c1-31(2)24-11-7-22(8-12-24)26(36)33-17-18-34-25(19-33)27(37)35(28(34)38)40-29(39)32-15-13-21(14-16-32)4-3-20-5-9-23(30)10-6-20/h5-12,21,25H,3-4,13-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISSJZZMOJQTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN3C(C2)C(=O)N(C3=O)OC(=O)N4CCC(CC4)CCC5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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